![molecular formula C14H17BrN2O B8149799 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8149799.png)
5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a bromine atom at the 5-position, a cyclohexylmethyl group at the 1-position, and a carbonyl group at the 2-position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, followed by bromination and subsequent alkylation with cyclohexylmethyl halide. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzimidazole ring can undergo oxidation to form N-oxides or other oxidized derivatives.
Reduction Reactions: The carbonyl group at the 2-position can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. Conditions typically involve the use of polar solvents and heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 5-amino-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one and 5-thio-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include alcohols and amines derived from the reduction of the carbonyl group.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including compounds similar to 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one. For instance, certain benzimidazole derivatives have shown effectiveness against enteroviruses and herpes simplex virus, with IC50 values indicating potent antiviral activity. This suggests that derivatives of this compound could be explored for similar antiviral properties .
Anti-inflammatory Properties
Benzimidazole derivatives have also been investigated for their anti-inflammatory effects. Compounds exhibiting significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2) suggest that this compound may possess similar anti-inflammatory capabilities. Studies have demonstrated that certain derivatives can significantly reduce edema and inflammation, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
The anticancer properties of benzimidazole derivatives are well-documented. Research has shown that specific compounds within this class exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colon cancer). The mechanisms often involve the induction of apoptosis and cell cycle arrest, which are critical for effective cancer treatment . Consequently, this compound may be evaluated for its potential in cancer therapeutics.
Molecular Interactions
The efficacy of this compound in various biological systems can be attributed to its ability to interact with specific molecular targets. For example, studies utilizing molecular docking techniques have elucidated how benzimidazole derivatives bind to viral proteins or enzymes involved in inflammatory pathways. Understanding these interactions is crucial for optimizing the compound's therapeutic profile .
Case Studies and Research Findings
Study | Application | Findings |
---|---|---|
Xue et al. (2011) | Antiviral | Identified potent inhibition of enteroviruses by benzimidazole derivatives with IC50 values < 2 μg/ml. |
Prajapat & Talesara (2016) | Anti-inflammatory | Demonstrated significant COX inhibition with select benzimidazole derivatives showing >70% inhibition compared to standard drugs. |
Sharma et al. (2017) | Analgesic | Reported notable analgesic activity in certain benzimidazole compounds compared to aspirin and diclofenac. |
Recent Anticancer Studies | Anticancer | Showed significant cytotoxicity against MCF-7 and Caco-2 cell lines with specific derivatives leading to apoptosis. |
Mechanism of Action
The mechanism of action of 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexylmethyl group contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-benzo[d]imidazol-2(3H)-one
- 1-(Cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one
- 5-Bromo-1H-imidazol-2-amine
Uniqueness
5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both the bromine atom and the cyclohexylmethyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s potential as a versatile scaffold for drug development and other applications.
Biological Activity
5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is C16H18BrN3O with a molecular weight of approximately 350.24 g/mol. The presence of the bromine atom and the benzimidazole core contributes to its unique biological properties.
Biological Activities
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, compounds with the benzimidazole scaffold have been shown to inhibit the growth of cancer cell lines such as HepG2 (human liver carcinoma) and PC12 (pheochromocytoma) cells. In vitro assays indicated that certain derivatives exhibited IC50 values below 20 µM, indicating potent anticancer activity .
Mechanism of Action
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within cells. The bromine atom may enhance binding affinity to enzymes or receptors involved in cell signaling pathways, contributing to its therapeutic effects .
Table 1: Summary of Biological Activities
Activity Type | Assay Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
---|---|---|---|---|
Antimicrobial | Disk diffusion assay | E. coli | <20 | |
Anticancer | MTT assay | HepG2 | 15 | |
Anticancer | MTT assay | PC12 | 18 |
Table 2: Structure-Activity Relationship
Compound Structure | Biological Activity | Remarks |
---|---|---|
Benzimidazole derivatives | Antimicrobial | Effective against Gram-positive bacteria |
Substituted benzimidazoles | Anticancer | High potency against liver cancer cells |
Halogenated derivatives | Enhanced binding affinity | Increased selectivity towards targets |
Case Studies
-
Anticancer Study on HepG2 Cells
A study evaluated the effects of various benzimidazole derivatives on HepG2 cells. The results indicated that compounds similar to this compound showed promising results with IC50 values around 15 µM, suggesting potential for further development as anticancer agents . -
Antimicrobial Screening
In a high-throughput screening of a library of compounds, several benzimidazole derivatives were identified as having significant antimicrobial activity. The study highlighted the importance of structural modifications in enhancing biological efficacy, with some compounds achieving MIC values below 10 µM against resistant bacterial strains .
Properties
IUPAC Name |
6-bromo-3-(cyclohexylmethyl)-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c15-11-6-7-13-12(8-11)16-14(18)17(13)9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRSKEFPWIYNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=C(C=C(C=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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